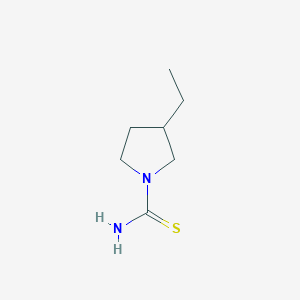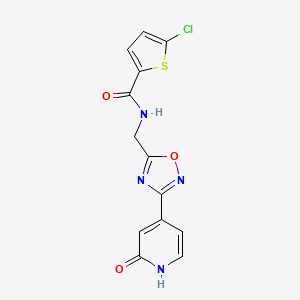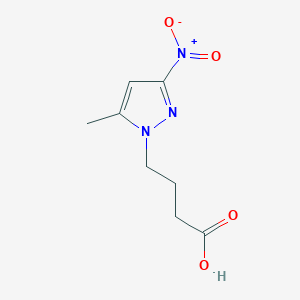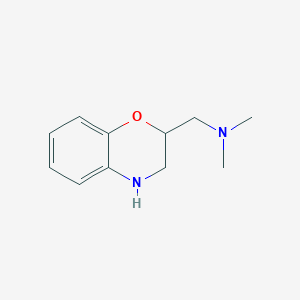
(3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine” is a chemical compound with the empirical formula C8H9NO . It is a heterocyclic compound, specifically a 1,4-benzoxazine . This compound is usually available in solid form .
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives involves a Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu(I)-catalyzed intramolecular C-N cyclization in a stepwise fashion . This process results in excellent enantio- and diastereospecificity .Molecular Structure Analysis
The molecular structure of “(3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine” is characterized by a benzoxazine ring, which is a type of heterocyclic compound . The SMILES string representation of this compound is C1COc2ccccc2N1 .Chemical Reactions Analysis
The chemical reactions involving 3,4-dihydro-2H-1,4-benzoxazines are typically catalyzed by transition metals and can be assisted by microwave thermolysis . These reactions are often used to synthesize new benzoxazine derivatives with potential anticancer properties .Physical And Chemical Properties Analysis
“(3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine” is a solid compound . Its molecular weight is 135.16 . The InChI key for this compound is YRLORWPBJZEGBX-UHFFFAOYSA-N .Applications De Recherche Scientifique
Synthesis of Derivatives
The compound is used in the synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their 2-oxo, 3-oxo and 2,3-dioxo derivatives . These derivatives are synthesized using efficient strategies involving the annulation of a 1,4-benzoxazine ring to an arene scaffold .
Pesticidal Applications
Aryl-fused 1,4-oxazine derivatives, which include 3,4-dihydro-2H-1,4-benzoxazines, have been studied due to their pesticidal properties . They exhibit antifeedant and antifungal activities, making them useful in the development of pesticides .
Pharmacological Activities
The compound and its derivatives have shown promising pharmacological activities . This has encouraged further research into their potential applications in the field of medicine .
Anticancer Agents
A synthetic pathway to a novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold has been developed, and a series of compounds based on this scaffold have been synthesized as potential anticancer agents . These analogues have exhibited moderate to good potency against various cancer cell lines .
Structure-Activity Relationship Analysis
The structure-activity relationship analysis of these compounds has indicated that the inclusion of hydroxyl groups on ring A and ring B is beneficial to biological activity . Having a para-amino group on ring C significantly enhances potency .
Antifungal Activity
Some derivatives of the compound have shown remarkable antifungal activity . The antifungal activity varies depending on the substituents R1 and R2 .
Orientations Futures
The future research directions for “(3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine” and similar compounds could involve further exploration of their anticancer properties . Additionally, the development of more efficient and environmentally friendly synthetic strategies for these compounds could also be a focus of future research .
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-1,4-benzoxazin-2-yl)-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-13(2)8-9-7-12-10-5-3-4-6-11(10)14-9/h3-6,9,12H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSPDHMTKDSZBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CNC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2731744.png)
![N-(4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2731747.png)
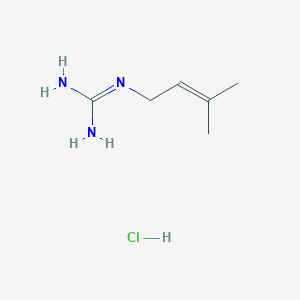
![(5-chlorothiophen-2-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2731750.png)

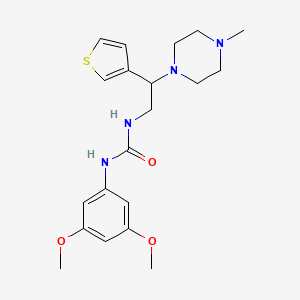
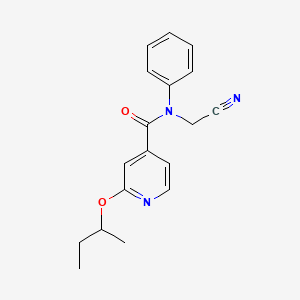


![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2731761.png)

